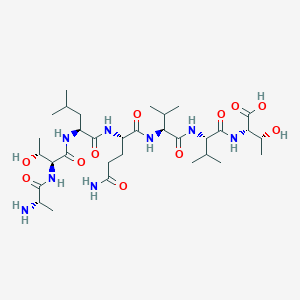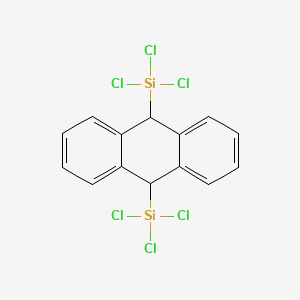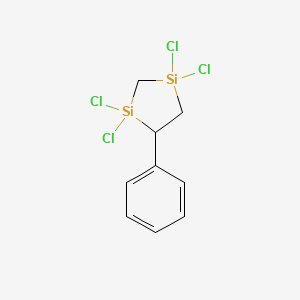
L-Alanyl-L-threonyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-threonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-丙氨酰-L-苏氨酰-L-亮氨酰-L-谷氨酰胺酰-L-缬氨酰-L-缬氨酰-L-苏氨酸是一种由八个氨基酸组成的肽化合物。此类肽在各种生物过程中必不可少,并在医学和科学研究中发挥着重要作用。
准备方法
合成路线和反应条件
L-丙氨酰-L-苏氨酰-L-亮氨酰-L-谷氨酰胺酰-L-缬氨酰-L-缬氨酰-L-苏氨酸的合成通常涉及固相肽合成 (SPPS)。该方法允许将氨基酸依次添加到固定在固体树脂上的生长肽链上。该过程包括:
氨基酸活化: 使用碳二亚胺或脲盐等试剂活化每个氨基酸。
偶联反应: 活化的氨基酸与生长的肽链偶联。
脱保护: 去除氨基酸上的保护基,以便进行下一次偶联反应。
裂解: 将完成的肽从树脂上裂解并纯化。
工业生产方法
在工业环境中,L-丙氨酰-L-苏氨酰-L-亮氨酰-L-谷氨酰胺酰-L-缬氨酰-L-缬氨酰-L-苏氨酸等肽的生产可能涉及大规模 SPPS 或液相肽合成 (LPPS)。这些方法针对高产率和纯度进行了优化,通常结合自动合成器和先进的纯化技术,例如高效液相色谱 (HPLC)。
化学反应分析
反应类型
L-丙氨酰-L-苏氨酰-L-亮氨酰-L-谷氨酰胺酰-L-缬氨酰-L-缬氨酰-L-苏氨酸可以进行各种化学反应,包括:
氧化: 如果存在,该反应可以修饰特定的氨基酸残基,例如蛋氨酸或半胱氨酸。
还原: 肽中的二硫键可以还原为游离巯基。
取代: 氨基酸残基可以用其他官能团或修饰的氨基酸取代。
常见试剂和条件
氧化剂: 过氧化氢,甲酸。
还原剂: 二硫苏糖醇 (DTT),三(2-羧乙基)膦 (TCEP)。
取代试剂: 各种化学试剂,具体取决于所需的修饰。
主要产物
这些反应的主要产物取决于对肽进行的特定修饰。例如,氧化可能导致亚砜或砜衍生物,而还原可以产生游离巯基。
科学研究应用
L-丙氨酰-L-苏氨酰-L-亮氨酰-L-谷氨酰胺酰-L-缬氨酰-L-缬氨酰-L-苏氨酸在科学研究中有多种应用:
化学: 用作研究肽合成和修饰技术的模型肽。
生物学: 研究其在蛋白质-蛋白质相互作用和细胞信号通路中的作用。
医学: 潜在的治疗应用,包括作为药物递送载体或在肽类药物的开发中。
工业: 用于生产肽类材料,并作为各种生化分析中的成分。
作用机制
L-丙氨酰-L-苏氨酰-L-亮氨酰-L-谷氨酰胺酰-L-缬氨酰-L-缬氨酰-L-苏氨酸的作用机制涉及其与特定分子靶标和途径的相互作用。作为一种肽,它可以与受体或酶结合,影响信号转导、细胞通讯和代谢调节等生物过程。确切的机制取决于肽的使用环境及其相互作用的特定生物系统。
相似化合物的比较
类似化合物
L-丙氨酰-L-谷氨酰胺: 一种在营养和医学中应用的二肽。
L-缬氨酰-L-苏氨酸: 另一种具有潜在治疗用途的二肽。
司美格鲁肽: 一种用作 2 型糖尿病药物的较长肽。
独特性
L-丙氨酰-L-苏氨酰-L-亮氨酰-L-谷氨酰胺酰-L-缬氨酰-L-缬氨酰-L-苏氨酸的独特之处在于其特定的氨基酸序列,赋予其独特的性质和潜在应用。其疏水性和亲水性残基的组合使其能够与生物分子进行多功能相互作用,使其在各种研究和治疗环境中具有价值。
属性
CAS 编号 |
652995-22-7 |
|---|---|
分子式 |
C32H58N8O11 |
分子量 |
730.8 g/mol |
IUPAC 名称 |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C32H58N8O11/c1-13(2)12-20(36-31(49)24(17(8)41)39-26(44)16(7)33)28(46)35-19(10-11-21(34)43)27(45)37-22(14(3)4)29(47)38-23(15(5)6)30(48)40-25(18(9)42)32(50)51/h13-20,22-25,41-42H,10-12,33H2,1-9H3,(H2,34,43)(H,35,46)(H,36,49)(H,37,45)(H,38,47)(H,39,44)(H,40,48)(H,50,51)/t16-,17+,18+,19-,20-,22-,23-,24-,25-/m0/s1 |
InChI 键 |
VFGDNHCWBWNEJK-VHRYGDODSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](C)N)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(Benzo[d]oxazol-2-yl)-4-iodophenol](/img/structure/B12536419.png)
![N-{4-[(2-Ethylhexyl)oxy]benzene-1-sulfonyl}-2-methylprop-2-enamide](/img/structure/B12536423.png)
![1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12536435.png)
![6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12536448.png)
![1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B12536456.png)

![4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide](/img/structure/B12536464.png)





